molecular formula C8H19ClN2O2 B1440988 (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride CAS No. 959833-70-6

(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride

Cat. No.: B1440988
CAS No.: 959833-70-6
M. Wt: 210.7 g/mol
InChI Key: CNHXWWFZXWRQAK-RGMNGODLSA-N
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Description

(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is a chemical compound with the molecular formula C5H13ClN2O2. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is known for its stability and reactivity, making it a valuable component in chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with (S)-1-aminopropan-2-ol in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors to optimize the reaction efficiency and scalability. The use of solid catalysts, such as iron-chrome catalysts, has been reported to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dimethyl carbonate, hydrochloric acid, and various catalysts such as iron-chrome catalysts. The reactions are typically conducted at elevated temperatures and pressures to achieve optimal results .

Major Products

The major products formed from these reactions include various carbamate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is unique due to its high stability and reactivity, which make it an ideal intermediate for the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo multiple types of chemical reactions also enhances its versatility in scientific research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.ClH/c1-6(5-9)10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHXWWFZXWRQAK-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693621
Record name tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959833-70-6
Record name tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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